Tetradecyl sulfide

概要

説明

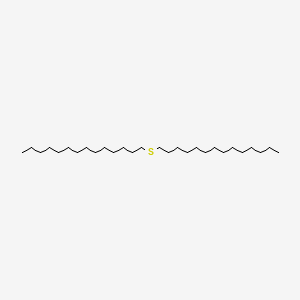

Tetradecyl sulfide is an organic compound that belongs to the class of sulfides. It is characterized by a long alkyl chain of fourteen carbon atoms attached to a sulfur atom. This compound is known for its surfactant properties, making it useful in various industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

Tetradecyl sulfide can be synthesized through several methods. One common method involves the reaction of tetradecyl alcohol with sulfur or sulfur-containing reagents. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure the formation of the desired sulfide.

Industrial Production Methods

In industrial settings, this compound is produced on a larger scale using similar synthetic routes. The process involves the use of high-purity tetradecyl alcohol and sulfur, along with catalysts to enhance the reaction efficiency. The reaction mixture is then purified through distillation or other separation techniques to obtain the final product.

化学反応の分析

Types of Reactions

Tetradecyl sulfide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reduction of this compound can yield the corresponding thiol. Reducing agents such as lithium aluminum hydride are typically used.

Substitution: this compound can participate in substitution reactions where the sulfur atom is replaced by other functional groups. Halogenation is a common example, where halogens like chlorine or bromine are introduced.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride; reactions are usually conducted in an inert atmosphere to prevent oxidation.

Substitution: Halogens (chlorine, bromine); reactions may require catalysts and are often performed under controlled temperatures.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Halogenated derivatives.

科学的研究の応用

Medical Applications

1. Sclerotherapy for Vascular Malformations

Sodium tetradecyl sulfate is primarily used as a sclerosing agent in the treatment of various vascular malformations, including varicose veins and venous malformations. The mechanism involves inducing inflammation and thrombosis in the targeted veins, leading to their eventual obliteration.

- Effectiveness in Venous Malformations : A study indicated that STS showed excellent to good results in approximately 61.6% of patients treated for venous malformations through direct intralesional injections. Moderate to mild results were observed in about 30.8% of cases .

- Comparative Studies : In a comparative study between tetradecyl sulfate and polidocanol for treating joint dislocations, both agents demonstrated similar efficacy in stabilizing joints over a follow-up period .

2. Treatment of Hydrocele

A prospective study evaluated the safety and effectiveness of 3% sodium tetradecyl sulfate as a sclerosant for primary hydrocele management. The study involved 57 patients, with an overall success rate of 84.2% following treatment .

| Follow-Up Period | Success Rate (%) |

|---|---|

| 1 Month | 63.2 |

| 3 Months | 84.2 |

3. Foam Sclerotherapy

The Tessari method is employed to create foam from sodium tetradecyl sulfate, enhancing its application in sclerotherapy. This method has shown consistency and reproducibility even among inexperienced operators, which is crucial for clinical settings .

Research Applications

1. Surfactant Studies

Tetradecyl sulfide's properties as an anionic surfactant have been investigated in various chemical studies. It exhibits unique micellar behavior that can be influenced by environmental factors such as temperature and solvent composition .

- Micelle Formation : Research has shown that the addition of alcohols can lower the critical micelle concentration of STS, leading to more efficient micelle formation under certain conditions .

2. Toxicological Studies

As a potent toxin for endothelial cells, sodium tetradecyl sulfate has been studied for its effects on vascular tissues. Brief exposure can strip endothelial cells, exposing thrombogenic surfaces and inducing a hypercoagulable state .

Industrial Applications

1. Surfactant in Formulations

this compound is utilized in various industrial formulations due to its surfactant properties. It can be found in products requiring emulsification or dispersion, enhancing stability and performance.

Case Studies

Case Study 1: Treatment of Hemangiomas

A clinical trial compared intralesional bleomycin with sodium tetradecyl sulfate for treating hemangiomas and lymphangiomas. The results indicated that while both treatments were effective, bleomycin showed higher efficacy compared to STS .

Case Study 2: Management of Stomal Varices

In another study focusing on stomal varices, sclerotherapy using sodium tetradecyl sulfate foam demonstrated high patient satisfaction with a low complication rate, affirming its role as an effective treatment modality .

作用機序

The mechanism of action of tetradecyl sulfide is primarily related to its surfactant properties. It reduces the surface tension between different phases, such as oil and water, facilitating the formation of emulsions. This property is exploited in various applications, from industrial processes to biological studies.

類似化合物との比較

Similar Compounds

Dodecyl sulfide: Similar structure but with a shorter alkyl chain (twelve carbon atoms).

Hexadecyl sulfide: Similar structure but with a longer alkyl chain (sixteen carbon atoms).

Octadecyl sulfide: Similar structure but with an even longer alkyl chain (eighteen carbon atoms).

Uniqueness

Tetradecyl sulfide is unique due to its specific alkyl chain length, which provides a balance between hydrophobicity and hydrophilicity. This balance makes it particularly effective as a surfactant in various applications, offering optimal performance compared to its shorter or longer chain counterparts.

生物活性

Tetradecyl sulfide, a sulfur-containing organic compound, is primarily recognized for its biological activity, particularly in medical and biochemical applications. This article delves into the biological properties, mechanisms of action, and clinical implications of this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a long aliphatic chain (C14) attached to a sulfur atom. Its chemical formula is , and it exhibits properties typical of sulfides, including potential antimicrobial and anti-inflammatory activities.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study synthesized N-tetradecyl-1,10-phenanthrolinium salts, which demonstrated activity against various bacteria:

- Gram-positive bacteria: Staphylococcus aureus and Streptococcus pyogenes

- Gram-negative bacteria: Escherichia coli and Klebsiella pneumoniae

The minimum inhibitory concentration (MIC) was as low as 50 µg/L for these salts, suggesting that this compound derivatives could serve as effective alternatives to conventional antibiotics .

2. Sclerotherapy Applications

Sodium tetradecyl sulfate (STS), a derivative of this compound, is widely used in sclerotherapy for treating venous malformations. Clinical studies have shown:

- Efficacy in Hemangiomas and Lymphangiomas: A comparative study found that STS resulted in satisfactory resolution in 27% of patients with hemangiomas and lymphangiomas. In contrast, bleomycin showed a higher efficacy rate .

- Complications and Safety: The use of STS in sclerotherapy has been associated with low complication rates. In a cohort study involving 69 patients treated with STS foam sclerotherapy, the most common complication was blistering, with an overall high patient satisfaction rate .

The biological mechanisms underlying the activity of this compound involve its interaction with cellular membranes and proteins:

- Membrane Disruption: this compound can integrate into lipid bilayers, leading to increased permeability and subsequent cell lysis in microbial cells.

- Inflammatory Modulation: The compound may also modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Table 1: Antimicrobial Efficacy of N-Tetradecyl-1,10-Phenanthrolinium Salts

| Bacterial Strain | MIC (µg/L) |

|---|---|

| Staphylococcus aureus | 50 |

| Streptococcus pyogenes | 50 |

| Escherichia coli | 50 |

| Klebsiella pneumoniae | 50 |

Table 2: Clinical Outcomes of Sclerotherapy with Sodium Tetradecyl Sulfate

| Treatment Type | Complete Resolution (%) | Satisfactory Resolution (%) | Poor Response (%) |

|---|---|---|---|

| Bleomycin | 53 | 27 | 20 |

| Sodium Tetradecyl Sulfate | 40 | 20 | 40 |

Case Studies

Case Study 1: Treatment of Venous Malformations

A retrospective study evaluated the effectiveness of STS in treating venous malformations. Out of 69 patients treated with STS foam sclerotherapy:

- Average pain score reported was 0 (no pain).

- Complications included temporary facial nerve weakness in one case but were generally minimal, affirming STS's safety profile .

Case Study 2: Efficacy Comparison

In a direct comparison between intralesional bleomycin and sodium tetradecyl sulfate for treating hemangiomas, the bleomycin group showed superior efficacy with a complete resolution rate of 53% compared to 40% for STS. However, STS demonstrated fewer side effects overall .

特性

IUPAC Name |

1-tetradecylsulfanyltetradecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H58S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCTONCPZMJYQLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCSCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H58S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40189065 | |

| Record name | Ditetradecyl sulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35599-83-8 | |

| Record name | 1-(Tetradecylthio)tetradecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35599-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ditetradecyl sulphide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035599838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetradecyl sulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12042 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ditetradecyl sulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ditetradecyl sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.835 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。